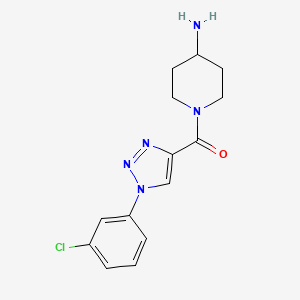

(4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Description

(4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the 1-position and a 4-aminopiperidine moiety linked via a methanone bridge. Its molecular formula is C₁₅H₁₇ClN₆O, with a molecular weight of 332.80 g/mol (CAS: 1351837-83-6) .

Key structural attributes include:

- 1,2,3-Triazole ring: Known for metabolic stability and hydrogen-bonding capacity.

- 4-Aminopiperidine: A flexible, basic amine-containing heterocycle that may influence solubility and target engagement.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJLCOBEHRSBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a substitution reaction.

Incorporation of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction.

Final Assembly: The final compound is assembled by coupling the triazole and piperidine derivatives under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced forms of the triazole ring or chlorophenyl group.

Substitution Products: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.

Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known for its ability to form strong interactions with biological targets, which can lead to significant biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole-Carboxamide Analogs

Key Observations :

- The 3-chlorophenyl group in the target compound distinguishes it from analogs with nitro (e.g., LOHWIP ) or alkyl substituents, likely influencing electron density and steric effects .

- The 4-aminopiperidine linker contrasts with morpholino (LOHWIP) or pyrrolidinyl (e.g., LELHOB) groups, which may alter conformational flexibility and hydrogen-bond donor capacity .

Piperidine/Piperazine-Linked Triazole Derivatives

Table 2: Piperidine-Based Triazole Methanones

Key Observations :

- The 4-aminopiperidine group in the target compound introduces a primary amine, absent in analogs like 81 or 82, which could facilitate salt formation or covalent binding .

Heterocyclic Variations

Table 3: Heterocyclic Modifications in Triazole Methanones

Key Observations :

- Morpholino groups (e.g., SB24-0425) are more polar than piperidine, which may affect blood-brain barrier penetration .

Biological Activity

(4-Aminopiperidin-1-yl)(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a piperidine ring and a triazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the coupling of 4-aminopiperidine with 3-chlorophenyl isocyanate followed by cyclization to form the triazole ring. Various synthetic routes have been explored to enhance yield and purity.

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing triazole and piperidine moieties. In vitro assays have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | G2/M Arrest |

| Compound B | A549 | 7.2 | Apoptosis Induction |

| This compound | SW480 | TBD | TBD |

Note: TBD indicates data yet to be determined.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies have shown that similar triazole derivatives can act as potent inhibitors of protein kinases involved in cancer signaling pathways.

Table 2: Enzyme Inhibition Studies

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| PKB/Akt | Compound C | 0.15 |

| AChE | Compound D | 2.5 |

| Urease | This compound | TBD |

Research indicates that the biological activity of this compound may involve multiple mechanisms:

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : Flow cytometry assays indicate potential pathways leading to apoptosis.

- Enzyme Interaction : Binding studies suggest strong interactions with key enzymes in cancer metabolism.

Case Studies

A notable case study involved the evaluation of a related compound in vivo using mouse models. The compound demonstrated significant tumor growth inhibition in xenograft models while showing low toxicity profiles.

Case Study Overview

Study Title : Evaluation of Triazole Derivatives in Xenograft Models

Findings :

- Significant reduction in tumor size compared to control.

- No severe adverse effects observed over a treatment period of 28 days.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.